molecular formula C8H12O4 B1442904 Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate CAS No. 287193-07-1

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate

Cat. No.: B1442904
CAS No.: 287193-07-1
M. Wt: 172.18 g/mol
InChI Key: MECFFZNWFZDTRY-UHFFFAOYSA-N
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Description

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C8H12O4. It is a derivative of tetrahydropyran and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Scientific Research Applications

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate is not clear from the information available .

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H227, H302, H315, H319, and H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

There isn’t enough information available to predict future directions for research or applications of Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate can be synthesized through several methods. One common method involves the hydrogenation of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid ethyl ester using palladium on activated carbon as a catalyst. The reaction is carried out in ethyl acetate under a hydrogen atmosphere at room temperature for 12 hours . The resulting product is then purified by silica gel chromatography.

Industrial Production Methods

In industrial settings, the production of this compound typically involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions

    Reduction: Palladium on activated carbon, hydrogen gas, ethyl acetate.

    Substitution: Various nucleophiles such as amines or alcohols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted tetrahydropyran derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Comparison with Similar Compounds

Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate: Similar structure but different position of the carboxylate group.

    Ethyl levulinyl carbonyl pyran: Another derivative with a different functional group arrangement.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct reactivity and applications.

Properties

IUPAC Name

ethyl 4-oxooxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-11-8(10)7-5-6(9)3-4-12-7/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECFFZNWFZDTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)CCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80708799
Record name Ethyl 4-oxooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287193-07-1
Record name Ethyl tetrahydro-4-oxo-2H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=287193-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxooxane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80708799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid ethyl ester (8.0 g, 46.0 mmol) and PdlC (10%, 0.20 g,) in EtOAc (70 mL) was shaken in a Parr bottle with hydrogen at 50 psi overnight and filtered through a pad of Celite. The filtrate was concentrated and the residue was distilled to give 2.62 g (33%) of yellowish oil: 1H NMR (CDCl3) δ 1.29 (t, 3H), 2.40 (d, 1H), 2.58-2.75 (m 3H), 3.79 (tt, 1H), 4.23 (q, 2H), 4.28 (m 1H), 4.40 (m, 1H).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

Synthesis routes and methods II

Procedure details

A mixture of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid ethyl ester (8.0 g, 46 mmol) and Pd/C (10%, 0.20 g) in ethyl acetate (70 mL) was stirred under hydrogen (1 atm) for 4 hours. The mixture was filtered through a pad of Celite®. The filtrate was concentrated, and the residue was purified by silica gel column using 30% EtOAc in petroleum ether to give 4-oxo-tetrahydro-pyran-2-carboxylic acid ethyl ester (2.62 g, 33% yield) as an oil. 1H NMR (500 MHz, CDCl3) δ 4.40 (m, 1H), 4.23-4.31 (m, 3H), 3.79 (m, 1H), 2.61-2.74 (m, 3H), 2.40 (d, J=15.0 Hz, 1H), 1.31 (t, J=7.5 Hz, 3H).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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